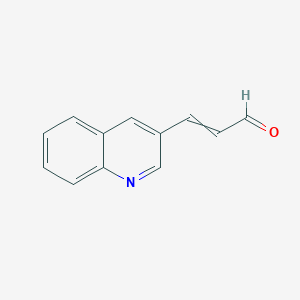

3-(Quinolin-3-yl)prop-2-enal

Description

Properties

CAS No. |

219873-09-3 |

|---|---|

Molecular Formula |

C12H9NO |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

3-quinolin-3-ylprop-2-enal |

InChI |

InChI=1S/C12H9NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-9H |

InChI Key |

IIADMJYGKXTDHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C=CC=O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including 3-(Quinolin-3-yl)prop-2-enal, exhibit significant anticancer properties. For instance, studies have shown that quinoline-based compounds can inhibit cancer cell growth and induce apoptosis in various cancer cell lines. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further development as an anticancer agent .

Cholesterol-Lowering Agents

this compound has been identified as an intermediate in the synthesis of HMG-CoA reductase inhibitors, which are crucial for cholesterol management. These inhibitors play a vital role in lowering cholesterol levels and preventing cardiovascular diseases. The synthesis process involves reducing quinoline acrylate derivatives to yield the desired propenal compound .

Biological Studies and Case Studies

Several studies have documented the biological activities associated with this compound:

Comparison with Similar Compounds

Key Structural Features:

- Quinoline core: A heterocyclic aromatic system with a nitrogen atom at position 1, contributing to π-π stacking interactions and hydrogen bonding .

- Propenal moiety : A conjugated system (C=C–CHO) that enhances electrophilicity and reactivity toward nucleophiles.

- Substituent variability: Modifications at the quinoline ring (e.g., methyl, chloro, or phenyl groups) or the propenal chain can tune physicochemical and biological properties .

Structural Analogues

Table 1: Structural and Functional Comparison of Quinolinyl Propenal/Propenone Derivatives

Key Observations:

- Aldehyde vs. Ketone: The aldehyde group in this compound offers higher electrophilicity compared to ketone derivatives (e.g., compounds in ), facilitating faster nucleophilic attacks but lower stability under basic conditions.

- Substituent Effects :

- Acid Derivatives : Carboxylic acid analogues (e.g., ) exhibit increased solubility but reduced membrane permeability compared to aldehydes or ketones.

Key Differences:

- Aldol vs. Claisen-Schmidt Condensation : Aldol reactions (used for aldehydes) require milder conditions than Claisen-Schmidt (used for ketones), which often need prolonged stirring .

- Functional Group Stability : Aldehydes are prone to oxidation, whereas ketones and carboxylic acids are more stable under ambient conditions .

Notable Findings:

- Anti-Tubercular Activity: Novel derivatives of this compound exhibit promising activity against Mycobacterium tuberculosis (MIC = 0.8 µg/mL) .

- Chlorophenyl Substitution : Enhances antimicrobial potency due to increased hydrophobicity and membrane penetration .

- Methyl Groups : Improve metabolic stability, as seen in antimalarial analogues .

Structural and Crystallographic Insights

- π-π Interactions: Quinoline rings in 3-(4-chlorophenyl)propenone derivatives exhibit centroid-to-centroid distances of 3.428–3.770 Å, stabilizing crystal packing .

- Hydrogen Bonding : Carboxylic acid derivatives (e.g., ) form intermolecular H-bonds, enhancing crystallinity compared to aldehydes.

Preparation Methods

Procedure and Reaction Conditions

The most industrially viable method involves reducing 3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile using Raney nickel in the presence of formic acid and water (0.25–1 volume ratio to formic acid). Key parameters include:

-

Catalyst loading : 0.30–1.2 weight parts of Raney nickel (50% Ni content) per weight part of nitrile.

-

Temperature : 30–80°C under inert atmosphere.

-

Solvents : Polar aprotic solvents (e.g., N,N-dimethylformamide) or alcohols (e.g., methanol) enhance solubility without interfering with the reaction.

A representative synthesis (Example 1,) achieved 90% yield by heating 314 mg of nitrile with 2.25 mL formic acid, 0.75 mL water, and 620 mg Raney nickel at 80°C for 1.5 hours.

Mechanistic Insights

The reaction proceeds via catalytic transfer hydrogenation , where formic acid acts as a hydrogen donor. Raney nickel facilitates selective reduction of the nitrile group to an aldehyde while preserving the α,β-unsaturated double bond. Water moderates reactivity, preventing over-reduction to alcohols.

Advantages and Limitations

-

Advantages : High yield (85–90%), mild conditions, and scalability. Formic acid and water are cost-effective and safer than pyrophoric reagents like DIBAL-H.

-

Limitations : Requires precise control of water content to avoid side reactions. Catalyst filtration and recycling add operational steps.

Diisobutylaluminum Hydride (DIBAL-H) Reduction

Traditional Methodology

DIBAL-H selectively reduces nitriles to aldehydes without saturating conjugated double bonds. For 3-(quinolin-3-yl)prop-2-enenitrile, this method involves:

Challenges in Industrial Application

-

Handling hazards : DIBAL-H is pyrophoric, requiring rigorous moisture and oxygen exclusion.

-

Post-reaction processing : Quenching with aqueous solutions generates aluminum salts, complicating purification.

-

Yield variability : Unoptimized conditions result in 60–75% yields due to competing hydrolysis or alcohol formation.

Oxidation of 3-(Quinolin-3-yl)prop-2-enol

Two-Step Process

This classical approach first reduces quinoline acrylate esters to propenol intermediates using DIBAL-H, followed by oxidation to the aldehyde. Common oxidants include:

Drawbacks

-

Multi-step synthesis : Introduces purification bottlenecks.

-

Toxic byproducts : Swern oxidation generates volatile dimethyl sulfide, requiring specialized containment.

-

Moderate yields : 65–80% overall yield due to intermediate instability.

Synthesis of 3-(Quinolin-3-yl)prop-2-enenitrile Intermediate

Base-Catalyzed Condensation

The acrylonitrile precursor is synthesized via Knoevenagel condensation between 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde and acetonitrile:

Optimization Insights

-

Solvent selection : Toluene minimizes side reactions compared to polar solvents.

-

Catalyst loading : 0.5–1.0 mol% phase-transfer catalysts enhance reaction rate.

Comparative Analysis of Preparation Methods

| Method | Reagents/Conditions | Yield | Scalability | Safety |

|---|---|---|---|---|

| Raney-Nickel Reduction | Formic acid, H₂O, 30–80°C | 85–90% | High | Moderate (acidic) |

| DIBAL-H Reduction | DIBAL-H, –78°C to 0°C | 60–75% | Low | Hazardous (pyrophoric) |

| Propenol Oxidation | DIBAL-H → MnO₂ or Swern | 65–80% | Moderate | Low (toxic byproducts) |

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3-(Quinolin-3-yl)prop-2-enal, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via Claisen-Schmidt condensation between quinoline-3-carbaldehyde and acetyl derivatives under basic conditions. A common protocol involves stirring equimolar quantities of the aldehyde and ketone in ethanol with KOH (10–20% w/v) at room temperature for 12–24 hours . Yield optimization requires controlling factors like solvent polarity (e.g., ethanol vs. methanol), base concentration, and reaction time. Purification via column chromatography (hexane:ethyl acetate gradients) and recrystallization (acetone/ethanol) is recommended for high-purity isolation .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its isomers or by-products?

- NMR : The trans-α,β-unsaturated carbonyl group shows a characteristic doublet for the α-proton (δ 7.5–8.0 ppm, J ≈ 15–16 Hz) and a downfield-shifted aldehyde proton (δ 9.8–10.2 ppm) .

- IR : Strong absorption bands at ~1660 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) confirm the enal system .

- MS : Molecular ion peaks ([M+H]⁺) should match the exact mass (e.g., m/z 223.09 for C₁₃H₁₁NO). High-resolution MS (HRMS) resolves isotopic patterns and fragmentation pathways .

Structural and Crystallographic Analysis

Q. Q3. What crystallographic strategies are recommended for resolving the structure of this compound, and how are π-interactions analyzed?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. Key steps:

- Use SHELXS for structure solution via direct methods and SHELXL for refinement with anisotropic displacement parameters .

- Validate geometry with PLATON to check for π–π stacking (centroid distances <4.0 Å) and intramolecular hydrogen bonding . For example, quinoline rings often exhibit π–π interactions at 3.4–3.8 Å .

Q. Q4. How can crystallographic data resolve ambiguities in molecular conformation (e.g., E vs. Z isomerism)?

SCXRD unambiguously determines stereochemistry:

- The E-isomer shows a trans-configuration with a dihedral angle >170° between the quinoline and propenal planes .

- Bond lengths (C=O ~1.22 Å, C=C ~1.33 Å) and torsion angles refine the geometry .

Biological Activity and Assay Design

Q. Q. Q5. What in vitro assays are suitable for evaluating the antimicrobial or anticancer activity of this compound?

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer : MTT assay for cytotoxicity (IC₅₀) using cancer cell lines (e.g., HeLa, MCF-7) . Include positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis/necrosis .

Q. Q6. How do structural modifications (e.g., substituents on quinoline) influence bioactivity?

Electron-withdrawing groups (e.g., Cl, NO₂) at the quinoline 2- or 4-positions enhance antimicrobial activity by increasing electrophilicity, while bulky groups (e.g., phenyl) improve anticancer potency via hydrophobic interactions . Structure-activity relationships (SAR) should be validated with docking studies (e.g., targeting DNA gyrase or tubulin) .

Advanced Methodological Challenges

Q. Q7. How can conflicting biological activity data (e.g., variable IC₅₀ across studies) be systematically addressed?

- Experimental variables : Control solvent (DMSO concentration ≤1%), cell passage number, and incubation time .

- Data normalization : Express activity relative to internal standards and use multi-lab reproducibility trials .

- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects .

Q. Q8. What computational methods (e.g., DFT, molecular docking) predict the reactivity and target binding of this compound?

- DFT : Optimize geometry at B3LYP/6-311+G(d,p) to calculate frontier orbitals (HOMO/LUMO) and electrostatic potential maps for nucleophilic/electrophilic sites .

- Docking : Use AutoDock Vina with protein targets (e.g., EGFR kinase) to simulate binding modes. Validate with MD simulations (100 ns) to assess stability .

Analytical and Stability Considerations

Q. Q9. What chromatographic methods (HPLC, TLC) ensure purity and stability of this compound during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.